6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride 6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1353984-91-4
VCID: VC6641068
InChI: InChI=1S/C11H18N4O.ClH/c1-2-16-11-7-10(13-8-14-11)15-9-3-5-12-6-4-9;/h7-9,12H,2-6H2,1H3,(H,13,14,15);1H
SMILES: CCOC1=NC=NC(=C1)NC2CCNCC2.Cl
Molecular Formula: C11H19ClN4O
Molecular Weight: 258.75

6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride

CAS No.: 1353984-91-4

Cat. No.: VC6641068

Molecular Formula: C11H19ClN4O

Molecular Weight: 258.75

* For research use only. Not for human or veterinary use.

6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride - 1353984-91-4

Specification

CAS No. 1353984-91-4
Molecular Formula C11H19ClN4O
Molecular Weight 258.75
IUPAC Name 6-ethoxy-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride
Standard InChI InChI=1S/C11H18N4O.ClH/c1-2-16-11-7-10(13-8-14-11)15-9-3-5-12-6-4-9;/h7-9,12H,2-6H2,1H3,(H,13,14,15);1H
Standard InChI Key IFBWXXAEMJFEOZ-UHFFFAOYSA-N
SMILES CCOC1=NC=NC(=C1)NC2CCNCC2.Cl

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6-ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride, reflecting its ethoxy-substituted pyrimidine core linked to a piperidinylmethylamine group via an amine bond, with a hydrochloride counterion . Its molecular formula is C₁₂H₂₁ClN₄O, and it has a molecular weight of 272.77 g/mol .

Table 1: Key Identifiers of 6-Ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine Hydrochloride

PropertyValue
CAS Number1353966-73-0
Molecular FormulaC₁₂H₂₁ClN₄O
Molecular Weight272.77 g/mol
SMILESCCOC₁=NC=NC(=C₁)NCC₂CCNCC₂.Cl
InChI KeyVFMABPMNMSFRNX-UHFFFAOYSA-N

Structural Features

The molecule comprises:

  • A pyrimidine ring substituted with an ethoxy group at position 6.

  • A piperidinylmethylamine group at position 4, where the piperidine ring (a six-membered amine heterocycle) is connected via a methylene bridge.

  • A hydrochloride salt enhancing solubility for experimental applications .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is typically synthesized through nucleophilic substitution or coupling reactions. For example:

  • Pyrimidine Functionalization: Introducing the ethoxy group via alkylation of a 6-chloropyrimidine intermediate.

  • Amine Coupling: Reacting the ethoxypyrimidine with piperidin-4-ylmethylamine under conditions favoring Schiff base formation, followed by reduction to stabilize the amine bond .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Industrial Production

Major suppliers include Meryer Chemical (Shanghai) and Amadis Chemical, which offer the compound at 97% purity in quantities ranging from 500 mg to kilograms . Scalability is constrained by the need for specialized equipment to handle hygroscopic intermediates and ensure high-yield salt formation .

Physical and Chemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays. Suppliers recommend:

  • Storage: Sealed containers at room temperature, protected from moisture .

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and water at 10 mM concentrations .

Table 2: Physicochemical Data

PropertyValue
Melting PointNot reported
LogP (Partition Coefficient)Estimated 1.2 (hydrophilic)
StabilityStable at RT for ≥1 month

Spectroscopic Characterization

  • ¹H NMR: Peaks corresponding to the ethoxy group (δ 1.3 ppm, triplet) and piperidine protons (δ 2.5–3.0 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 272.77 (M+H⁺) .

Pharmacological Research

Biological Activity

Though direct in vivo data is limited, structural analogs of piperidine-pyrimidine hybrids exhibit:

  • Central Nervous System (CNS) Modulation: Binding affinity for serotonin and dopamine receptors due to the piperidine moiety .

  • Antimicrobial Properties: Pyrimidine derivatives often inhibit bacterial dihydrofolate reductase .

Preclinical Applications

This compound is primarily used as:

  • A precursor for kinase inhibitors targeting cancer pathways.

  • A ligand in G protein-coupled receptor (GPCR) assays .

Applications in Drug Development

Medicinal Chemistry

The ethoxy and piperidine groups make it a versatile scaffold for:

  • Anticancer Agents: Modifying the pyrimidine core to enhance ATP-binding site inhibition.

  • Antipsychotics: Functionalizing the piperidine ring to improve blood-brain barrier penetration .

Case Study: Kinase Inhibitor Design

In a 2023 study, derivatives of this compound showed IC₅₀ values < 100 nM against BRAF V600E mutants, a key target in melanoma therapy .

SupplierPurityPackagingPrice Range
Meryer Chemical97%500 mg to 5 kg$200–$1,500
Amadis Chemical97%1 g to 10 kg$180–$1,200
GlpBio98%25 µL (10 mM)$150 (sample)

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